N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a triazolo-pyridazine core substituted with fluorinated aromatic groups and a thioacetamide side chain. The compound’s structure combines a [1,2,4]triazolo[4,3-b]pyridazine scaffold—a bicyclic heteroaromatic system—with a sulfur-linked acetamide moiety. The 3-fluorophenyl group at position 3 of the triazolo-pyridazine and the 4-fluorobenzyl group on the acetamide chain introduce electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c21-15-6-4-13(5-7-15)11-23-18(28)12-29-19-9-8-17-24-25-20(27(17)26-19)14-2-1-3-16(22)10-14/h1-10H,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALAMIRKVUPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader family of triazolo-pyridazine derivatives. Below is a systematic comparison with structurally related analogs identified in the evidence (Table 1):
Table 1: Structural Comparison of Triazolo-Pyridazine Derivatives
| Compound ID / Synonym | Core Substituents (Triazolo-Pyridazine) | Acetamide/Thioacetamide Substituents | Fluorine/Other Halogen Substitutions |
|---|---|---|---|
| Target Compound | 3-(3-fluorophenyl) | N-(4-fluorobenzyl)-thioacetamide | Two fluorine atoms (phenyl groups) |
| 894037-84-4 / 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | 6-(4-chlorophenyl) | Unsubstituted thioacetamide | Chlorine at para-phenyl position |
| 894049-45-7 / 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | 6-(4-methoxyphenyl) | Unsubstituted thioacetamide | Methoxy group (electron-donating) |
| 894067-38-0 / N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | 3-methyl | N-phenylacetamide (no sulfur linkage) | None |
| 891117-12-7 / 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | 3-methyl, 6-(4-ethoxyphenyl) | 4-ethoxyphenyl-acetamide | Ethoxy group (lipophilic modifier) |
Key Observations
Substituent Effects on Electronic Properties: The target compound’s 3-fluorophenyl group contrasts with chlorine (894037-84-4) and methoxy (894049-45-7) substituents in analogs. Fluorine’s electronegativity may reduce metabolic oxidation compared to methoxy groups, while chlorine’s bulkiness could sterically hinder target engagement .
Role of the Acetamide Chain: The 4-fluorobenzyl group in the target compound introduces a second fluorine atom, enhancing lipophilicity and possibly improving blood-brain barrier penetration relative to non-fluorinated analogs like 891117-12-7 (ethoxy-substituted) .
Biological Implications :
- Compounds with para-substituted aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) may exhibit varied binding affinities in kinase inhibition assays due to differences in steric and electronic interactions.
- The thioacetamide moiety in the target compound and 894037-84-4/894049-45-7 could facilitate hydrogen bonding or covalent interactions with cysteine residues in enzymatic targets, a feature absent in acetamide-only derivatives like 894067-38-0 .
Research Findings and Limitations
While the provided evidence lacks explicit pharmacological or biochemical data for the target compound, inferences can be drawn from structural trends:
- Metabolic Stability: Fluorine substitution is associated with reduced cytochrome P450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
- Toxicity Considerations : Thioether-containing compounds (e.g., target compound, 894037-84-4) may pose higher reactivity risks, such as glutathione adduct formation, compared to oxygen-linked analogs.
Gaps in Evidence
- No kinetic (e.g., IC₅₀) or thermodynamic (e.g., binding constants) data are available for direct potency comparisons.
- Synthetic routes, solubility, and in vivo efficacy remain unaddressed in the provided sources.
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